
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It features a pyridine ring attached to an ethyl chain, which is further connected to a brominated methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-bromo-3-methylbenzoic acid with 2-(pyridin-2-yl)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 2-(Pyridin-2-yl)ethyl 4-azido-3-methylbenzoate or 2-(Pyridin-2-yl)ethyl 4-thiocyanato-3-methylbenzoate.
Oxidation: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-carboxybenzoate.
Reduction: Formation of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4-chloro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-fluoro-3-methylbenzoate
- 2-(Pyridin-2-yl)ethyl 4-iodo-3-methylbenzoate
Uniqueness
2-(Pyridin-2-yl)ethyl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, or iodo analogs .
Propiedades
Número CAS |
920270-48-0 |
|---|---|
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethyl 4-bromo-3-methylbenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-11-10-12(5-6-14(11)16)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3 |
Clave InChI |
VYBZNSRPXKYNIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)OCCC2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


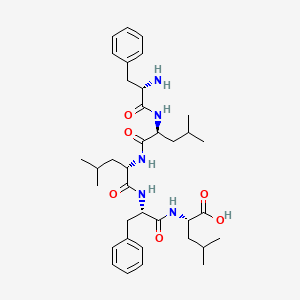
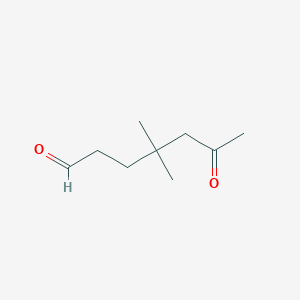

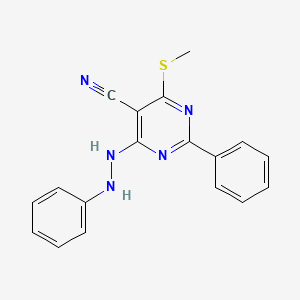
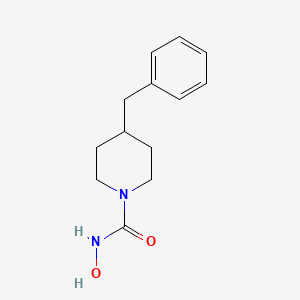
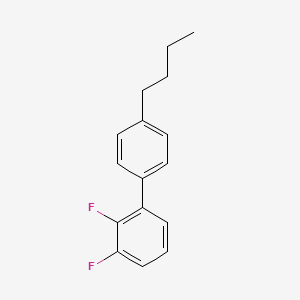
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
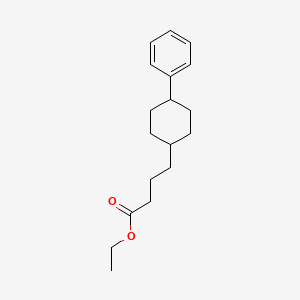
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

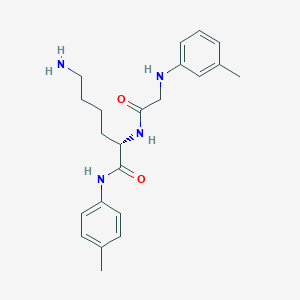
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
